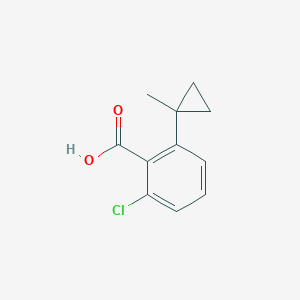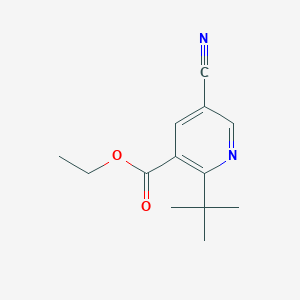
(2S,4R)-1-(tert-Butoxycarbonyl)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-2-carboxylic acid is a complex organic compound that features both tert-butoxycarbonyl and tert-butyldimethylsilyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-2-carboxylic acid typically involves multiple steps. One common approach is to start with a pyrrolidine derivative and introduce the tert-butoxycarbonyl and tert-butyldimethylsilyl groups through a series of protection and deprotection reactions. The reaction conditions often involve the use of bases like triethylamine and solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are generally similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste. The process may also involve continuous flow reactors to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-1-(tert-Butoxycarbonyl)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,4R)-1-(tert-Butoxycarbonyl)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protecting groups allow for selective reactions to occur without affecting other functional groups.
Biology
In biological research, the compound can be used to study enzyme mechanisms and protein-ligand interactions. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They can serve as building blocks for drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-2-carboxylic acid involves its ability to act as a protecting group in chemical reactions. The tert-butoxycarbonyl and tert-butyldimethylsilyl groups protect specific functional groups from reacting, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and the functional groups being protected.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid: Similar structure but lacks the tert-butyldimethylsilyl group.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-((trimethylsilyl)oxy)-2-methylpyrrolidine-2-carboxylic acid: Similar structure but has a trimethylsilyl group instead of tert-butyldimethylsilyl.
Uniqueness
The uniqueness of (2S,4R)-1-(tert-Butoxycarbonyl)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-2-carboxylic acid lies in its dual protecting groups, which provide enhanced stability and selectivity in chemical reactions. This makes it particularly useful in complex synthetic pathways where multiple functional groups need to be protected simultaneously.
Propriétés
Formule moléculaire |
C17H33NO5Si |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
(2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H33NO5Si/c1-15(2,3)22-14(21)18-11-12(10-17(18,7)13(19)20)23-24(8,9)16(4,5)6/h12H,10-11H2,1-9H3,(H,19,20)/t12-,17+/m1/s1 |
Clé InChI |
VRTPGGKICLFDMG-PXAZEXFGSA-N |
SMILES isomérique |
C[C@]1(C[C@H](CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C(=O)O |
SMILES canonique |
CC1(CC(CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



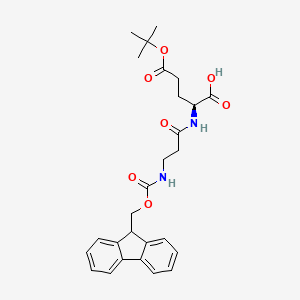
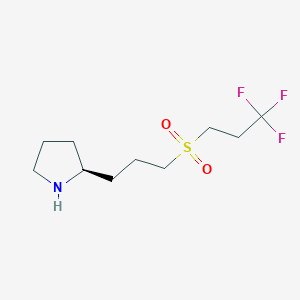
![(2s,5s)-2-Amino-6-[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3,4-Dihydroxytetrahydrofuran-2-Yl]-5-(Propylamino)hexanoic Acid](/img/structure/B12988325.png)
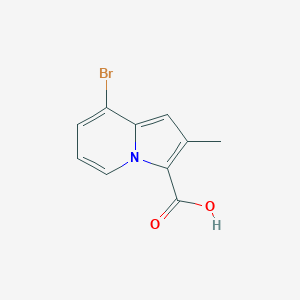

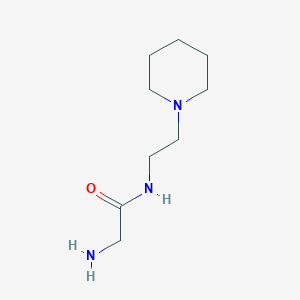
![3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12988348.png)



